Cas no 183677-02-3 (2-(4-Bromophenyl)thiophen-3-amine)

2-(4-Bromophenyl)thiophen-3-amine is a brominated aromatic compound featuring a thiophene core substituted with an amine group at the 3-position and a 4-bromophenyl moiety at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amine group offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is characterized by high purity and stability, making it suitable for research and industrial applications requiring precise chemical modifications.
2-(4-Bromophenyl)thiophen-3-amine structure
183677-02-3 structure
Product Name:2-(4-Bromophenyl)thiophen-3-amine
CAS No:183677-02-3
MF:C10H8BrNS
MW:254.146220207214
CID:136434
PubChem ID:53421999
Update Time:2025-05-20

2-(4-Bromophenyl)thiophen-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromophenyl)thiophen-3-amine
    • 3-Thiophenamine, 2-(4-bromophenyl)-
    • 2-(4-bromophenyl)-3-thienylamine
    • 2-(4-bromophenyl)-3-thiophenamine
    • 2-(4-bromo-phenyl)-thiophen-3-yl amine
    • 3-Thiophenamine,2-(4-bromophenyl)
    • DTXSID30697927
    • 2-(4-Bromo-phenyl)-thiophen-3-ylamine
    • XADIYHKPWWJZID-UHFFFAOYSA-N
    • 183677-02-3
    • SCHEMBL3128189
    • 2-(4-bromo-phenyl)-thiophene-3-ylamine
    • A812804
    • Inchi: 1S/C10H8BrNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2
    • InChI Key: XADIYHKPWWJZID-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=C(C=CS1)N

Computed Properties

  • Exact Mass: 252.95600
  • Monoisotopic Mass: 252.956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3A^2
  • XLogP3: 3.3

Experimental Properties

  • PSA: 54.26000
  • LogP: 4.34100

2-(4-Bromophenyl)thiophen-3-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Bromophenyl)thiophen-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:183677-02-3)2-(4-Bromophenyl)thiophen-3-amine
Order Number:A812804
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):385.0
Email:sales@amadischem.com

Additional information on 2-(4-Bromophenyl)thiophen-3-amine

Recent Advances in the Study of 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) in Chemical Biology and Pharmaceutical Research

The compound 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the synthesis of novel pharmacophores, particularly in the development of kinase inhibitors and other targeted therapies.

One of the most notable advancements in the study of 2-(4-Bromophenyl)thiophen-3-amine is its application in the design of small-molecule inhibitors targeting specific protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The researchers employed a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and optimize the compound's efficacy. These findings suggest that 2-(4-Bromophenyl)thiophen-3-amine could serve as a promising scaffold for the development of next-generation kinase inhibitors.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential in modulating other biological pathways. For instance, a study in Bioorganic & Medicinal Chemistry Letters reported that 2-(4-Bromophenyl)thiophen-3-amine derivatives exhibit significant activity against bacterial efflux pumps, which are often responsible for antibiotic resistance. This discovery opens new avenues for combating multidrug-resistant bacterial infections, a pressing global health challenge. The study utilized structure-activity relationship (SAR) analysis to identify key modifications that enhance the compound's antibacterial efficacy while minimizing toxicity.

The synthesis and characterization of 2-(4-Bromophenyl)thiophen-3-amine have also been refined in recent years. A 2022 publication in Tetrahedron Letters detailed an improved synthetic route that offers higher yields and greater scalability, making the compound more accessible for large-scale pharmaceutical applications. The authors employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the purity and structural integrity of the synthesized product. These methodological advancements are critical for ensuring the reproducibility and reliability of subsequent biological studies.

Looking ahead, the potential applications of 2-(4-Bromophenyl)thiophen-3-amine extend beyond its current uses. Emerging research suggests that this compound could play a role in the development of therapeutics for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Preliminary in vitro studies have shown that certain derivatives of the compound can modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology. While these findings are still in the early stages, they underscore the versatility of 2-(4-Bromophenyl)thiophen-3-amine as a valuable tool in drug discovery.

In conclusion, the latest research on 2-(4-Bromophenyl)thiophen-3-amine (CAS: 183677-02-3) highlights its multifaceted potential in chemical biology and pharmaceutical development. From its role as a kinase inhibitor to its applications in combating antibiotic resistance and neurodegenerative diseases, this compound continues to inspire innovative research. Future studies will likely focus on further optimizing its pharmacological properties and exploring its therapeutic potential in clinical settings. For researchers in the field, staying abreast of these developments will be essential for leveraging the full potential of this promising compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:183677-02-3)2-(4-Bromophenyl)thiophen-3-amine
A812804
Purity:99%
Quantity:1g
Price ($):385.0
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